N,N'-Bis(2,3-dibutylphenyl)urea
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Overview
Description
N,N’-Bis(2,3-dibutylphenyl)urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of two phenyl groups substituted with butyl groups at the 2 and 3 positions, connected by a urea linkage. N-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,3-dibutylphenyl)urea typically involves the reaction of 2,3-dibutylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 2,3-dibutylaniline to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the use of organic co-solvents, making it environmentally friendly .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its safer alternatives, such as triphosgene. The reaction of 2,3-dibutylaniline with phosgene or triphosgene generates the corresponding isocyanate, which then reacts with another molecule of 2,3-dibutylaniline to form N,N’-Bis(2,3-dibutylphenyl)urea . This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,3-dibutylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea group into amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and phenyl-substituted compounds .
Scientific Research Applications
N,N’-Bis(2,3-dibutylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis(2,3-dibutylphenyl)urea involves its ability to form multiple stable hydrogen bonds with protein and receptor targets. This interaction is responsible for its specific biological activity and drug-like properties . The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: Known for its use in medicinal chemistry and drug design.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)urea: Used as a catalyst in organic transformations.
N,N’-Bis(4-trifluoromethoxyphenyl)urea: Promising as an inhibitor of human soluble epoxide hydrolase.
Uniqueness
N,N’-Bis(2,3-dibutylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This makes it valuable for applications where other N-substituted ureas may not be as effective .
Properties
CAS No. |
489428-37-7 |
---|---|
Molecular Formula |
C29H44N2O |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
1,3-bis(2,3-dibutylphenyl)urea |
InChI |
InChI=1S/C29H44N2O/c1-5-9-15-23-17-13-21-27(25(23)19-11-7-3)30-29(32)31-28-22-14-18-24(16-10-6-2)26(28)20-12-8-4/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3,(H2,30,31,32) |
InChI Key |
OSOWOBRRZRZHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2CCCC)CCCC)CCCC |
Origin of Product |
United States |
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